molecular formula C9H9ClF3N3 B6609692 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride CAS No. 2866335-51-3

1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride

Cat. No.: B6609692
CAS No.: 2866335-51-3
M. Wt: 251.63 g/mol
InChI Key: QUFVBHGMTROUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-Trifluoroethyl)-1H-indazol-7-amine hydrochloride (TFEIHCl) is a compound derived from the indazole ring system. It is a white crystalline solid that is soluble in water and other organic solvents. It is used as an intermediate in pharmaceutical and chemical synthesis. TFEIHCl has several applications in scientific research, including as a catalyst in organic synthesis, as a reagent in the preparation of other compounds, and as an inhibitor of enzymes.

Scientific Research Applications

1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride has several applications in scientific research. It has been used as a catalyst in organic synthesis for the preparation of heterocyclic compounds. It has also been used as a reagent in the preparation of other compounds, such as bromofluoroethylindazoles. In addition, this compound has been used as an inhibitor of enzymes, such as monoamine oxidase, and as a substrate for the study of enzyme activity.

Mechanism of Action

1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This prevents the enzyme from catalyzing the reaction it is normally responsible for.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit monoamine oxidase, which is involved in the metabolism of biogenic amines, such as serotonin and dopamine. In addition, this compound has been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

The use of 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is soluble in water and other organic solvents, making it easy to use in experiments. However, there are some limitations to its use. This compound is a relatively weak inhibitor of enzymes, and its activity can be affected by the presence of other compounds.

Future Directions

Future research on 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride could focus on exploring its potential as a drug or therapeutic agent. Additionally, research could be done to investigate its potential as an inhibitor of other enzymes or proteins. In addition, research could be done to develop more efficient methods for synthesizing the compound. Finally, research could be done to investigate the effects of this compound on other biochemical and physiological processes.

Synthesis Methods

1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine hydrochloride can be synthesized via a two-step reaction. The first step involves the reaction of 1-bromo-2,2,2-trifluoroethylindazole with sodium hydroxide in water to form 1-(2,2,2-trifluoroethyl)-1H-indazol-7-amine. The second step involves the reaction of the amine with hydrochloric acid to form this compound.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indazol-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3.ClH/c10-9(11,12)5-15-8-6(4-14-15)2-1-3-7(8)13;/h1-4H,5,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFVBHGMTROUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N(N=C2)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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